molecular formula C22H23Cl2N3O6S B11502712 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(morpholin-4-ylsulfonyl)benzamide

2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B11502712
M. Wt: 528.4 g/mol
InChI Key: PGHGRJRFLRIDKV-UHFFFAOYSA-N
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Description

2,4-DICHLORO-N-(2-CYANO-4,5-DIETHOXYPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, agricultural chemistry, and materials science due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N-(2-CYANO-4,5-DIETHOXYPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, including the formation of the benzamide core, introduction of the cyano and diethoxy groups, and sulfonylation with morpholine. Common reagents used in these reactions include chlorinating agents, cyanating agents, and sulfonyl chlorides. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction rates and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-N-(2-CYANO-4,5-DIETHOXYPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Commonly performed with reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Can occur at the chloro or cyano groups, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines in ethanol, thiols in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N-(2-CYANO-4,5-DIETHOXYPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-(2-cyano-4,5-dimethoxyphenyl)-5-(morpholine-4-sulfonyl)benzamide
  • 2,4-Dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(piperidine-4-sulfonyl)benzamide

Uniqueness

2,4-DICHLORO-N-(2-CYANO-4,5-DIETHOXYPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano and diethoxy groups, along with the morpholine sulfonyl moiety, may enhance its binding affinity to molecular targets and improve its solubility and stability compared to similar compounds.

Properties

Molecular Formula

C22H23Cl2N3O6S

Molecular Weight

528.4 g/mol

IUPAC Name

2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C22H23Cl2N3O6S/c1-3-32-19-9-14(13-25)18(12-20(19)33-4-2)26-22(28)15-10-21(17(24)11-16(15)23)34(29,30)27-5-7-31-8-6-27/h9-12H,3-8H2,1-2H3,(H,26,28)

InChI Key

PGHGRJRFLRIDKV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCOCC3)OCC

Origin of Product

United States

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